molecular formula C4H4BN B12057175 Pyrrol-1-ylboron CAS No. 45376-40-7

Pyrrol-1-ylboron

Cat. No.: B12057175
CAS No.: 45376-40-7
M. Wt: 76.89 g/mol
InChI Key: RNLUSZVFBMPWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Heterocyclic Chemistry

Pyrrole (B145914), a five-membered aromatic heterocycle with the chemical formula C₄H₅N, stands as a cornerstone in organic chemistry. Its aromatic nature, characterized by a planar ring system containing six π-electrons delocalized across five atoms (four carbons and one nitrogen), grants it stability and unique reactivity vedantu.comslideshare.netlibretexts.orgwikipedia.org. The nitrogen atom, with its lone pair contributing to the aromatic π-system, imbues pyrrole with distinct electronic properties compared to carbocyclic aromatics like benzene (B151609) libretexts.orgwikipedia.org. Pyrrole is electron-rich and more reactive towards electrophilic aromatic substitution than benzene, typically undergoing substitution at the α-positions (C2 and C5) slideshare.netksu.edu.saresearchgate.net. This fundamental heterocycle is not merely an academic curiosity; it forms the structural basis for numerous vital natural products, including heme, chlorophyll, and various alkaloids, underscoring its biological and chemical significance slideshare.netwikipedia.orgksu.edu.sa. The ability to functionalize pyrrole, particularly at the nitrogen atom, opens avenues for modulating its electronic and steric properties, thereby expanding its synthetic utility.

Integration within Organoboron Chemistry

The field of organoboron chemistry has witnessed explosive growth, driven by the remarkable versatility of boron-containing compounds as synthetic intermediates and reagents. Boronic acids, boronate esters, and organoboranes are indispensable tools for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling mdpi.comrsc.org. The integration of boron into heterocyclic frameworks, specifically through N-borylation, creates a powerful synergy. N-borylated pyrroles, where a boron moiety is directly attached to the pyrrole nitrogen, represent a class of compounds that bridge heterocyclic chemistry and organoboron chemistry. The N-B bond, while often robust, can also be strategically cleaved or modified, allowing the pyrrol-1-ylboron unit to function as a masked pyrrole synthon or a directing group for further transformations on the pyrrole ring nih.gov. This strategic placement of boron on the nitrogen atom offers a distinct handle for controlling regioselectivity in subsequent reactions, such as C-H borylation, which is a key area of contemporary research mdpi.comnih.gov.

Historical Development of N-Borylated Heterocycles

While specific historical accounts detailing the very first synthesis of N-borylated pyrroles are not extensively detailed in the provided literature, the development of N-functionalization strategies for pyrroles has a longer history. Early efforts focused on protecting the pyrrole nitrogen to control reactivity, employing groups like 2-chloroethyl or 2-phenylsulfonylethyl, which allowed for subsequent deprotection and further functionalization cdnsciencepub.com. The broader field of N-heterocycle borylation has advanced significantly with the development of sophisticated organometallic catalysis. The advent of transition metal-catalyzed C-H activation and borylation methodologies, particularly in the last few decades, has been instrumental in enabling the efficient and selective synthesis of N-borylated heterocycles, including pyrroles researchgate.netmdpi.comnih.govnih.gov. These modern catalytic approaches have moved beyond classical stoichiometric methods, offering more atom-economical and versatile routes to these valuable compounds.

Contemporary Research Landscape of N-Borylated Pyrroles, Highlighting this compound as a Core Scaffold

The contemporary research landscape for N-borylated pyrroles is dynamic, with the this compound moiety serving as a crucial scaffold for various synthetic strategies. A significant area of focus is the use of N-borylated pyrroles in directed C-H functionalization mdpi.comnih.gov. For instance, when the pyrrole nitrogen is protected with a tert-butoxycarbonyl (Boc) group or functionalized with a (pinacolato)boron (Bpin) group, it can direct iridium-catalyzed C-H borylation to specific positions on the pyrrole ring, often the C3 position, which is challenging to achieve with unprotected pyrroles nih.gov. This directing capability is a cornerstone of modern synthetic methodology, enabling precise construction of complex molecular architectures.

Furthermore, N-borylated pyrroles, particularly those bearing boronate ester functionalities, are valuable intermediates for cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the efficient introduction of aryl or heteroaryl groups onto the pyrrole ring via the borylated position mdpi.com. This capability is vital for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Research also explores metal-free borylation methods, addressing concerns related to precious metal catalysts and their removal from final products rsc.org. The development of robust, scalable, and atom-economical synthetic routes to N-borylated pyrroles continues to be a priority, solidifying the this compound scaffold's importance in advancing organic synthesis mdpi.comorganic-chemistry.org.

Properties

CAS No.

45376-40-7

Molecular Formula

C4H4BN

Molecular Weight

76.89 g/mol

InChI

InChI=1S/C4H4BN/c5-6-3-1-2-4-6/h1-4H

InChI Key

RNLUSZVFBMPWMA-UHFFFAOYSA-N

Canonical SMILES

[B]N1C=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for N Borylated Pyrroles

Direct N-Borylation Strategies: Mechanistic Pathways and Catalytic Approaches

Direct N-borylation involves the functionalization of the nitrogen atom of an existing pyrrole (B145914) ring with a boron-containing group. This approach offers a straightforward route to N-borylated pyrroles, often with high efficiency and selectivity.

Transition Metal-Mediated N-Borylation

Transition metal catalysis plays a pivotal role in achieving direct N-borylation. Iridium catalysts, in particular, have emerged as highly effective for the C-H borylation of pyrroles, often functionalizing the C2 position. The use of bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin) as the boron source is common.

  • Iridium Catalysis : Iridium complexes, often ligated by bipyridine derivatives, are widely employed for the C-H borylation of pyrroles. For instance, the iridium-catalyzed borylation of methyl 1H-pyrrole-2-carboxylate using HBpin has been reported to proceed with high yields, often exceeding 99% on a preparative scale mdpi.comacs.org. This method is notable for its tolerance of the pyrrole N-H functional group, obviating the need for N-protection acs.org. The regioselectivity of iridium-catalyzed borylation typically favors the C2 position in unprotected pyrroles, though N-protection strategies can be employed to direct borylation to the C3 position bhu.ac.inmsu.eduumich.edu.
  • Palladium Catalysis : Palladium catalysts have also been explored for C-H functionalization, including borylation. While less commonly reported for direct N-borylation of pyrroles compared to C-H borylation at other positions, palladium catalysis is instrumental in subsequent cross-coupling reactions of N-borylated pyrroles mdpi.commsu.eduresearchgate.net.
  • Nickel Catalysis : Nickel-catalyzed C-H borylation has shown promise for heteroarenes, with pyrrole exhibiting exceptional reactivity, leading to regioselective C2-borylation rsc.org.
  • Metal-Free Borylation Protocols

    The development of metal-free borylation protocols addresses concerns related to metal contamination and cost. These methods often rely on Lewis acids or other activating agents.

  • Boron Halides : Boron tribromide (BBr₃) has been utilized in metal-free, directed C-H borylation of pyrroles. In the presence of a directing group, such as a pivaloyl group, BBr₃ can mediate site-selective C2-borylation of pyrroles with high yields researchgate.netnih.gov. These protocols are often described as economical and practical.
  • Boron Trifluoride : Boron trifluoride (BF₃) complexes, in combination with sterically hindered amines and catalytic amounts of thioureas, can facilitate the C-H borylation of N-heterocycles, including pyrroles orientjchem.orgd-nb.infonih.gov. These reactions can proceed via a frustrated Lewis pair (FLP) mechanism.
  • Regioselectivity and Chemoselectivity in Direct Borylation

    Controlling regioselectivity is a key challenge in the C-H borylation of pyrroles due to the presence of multiple reactive C-H bonds.

  • C2 vs. C3 Selectivity : In the absence of directing groups, transition metal-catalyzed borylation of pyrroles typically favors the C2 position due to electronic and steric factors acs.orgnih.govorientjchem.org. However, the introduction of N-protecting groups, such as Boc (tert-butoxycarbonyl) or TIPS (triisopropylsilyl), can effectively shift the regioselectivity towards the C3 position bhu.ac.inmsu.eduumich.edu. The Boc group, in particular, has been shown to direct borylation to the C3 position of pyrroles, offering a complementary regioselectivity to unprotected pyrroles bhu.ac.inmsu.edu.
  • Chemoselectivity : The choice of catalyst and reaction conditions is crucial for chemoselectivity, ensuring that only the desired C-H bonds are borylated without affecting other functional groups present in the molecule. Many modern borylation methods exhibit high chemoselectivity, tolerating a wide range of functional groups mdpi.comacs.orgbhu.ac.in.
  • Indirect Synthetic Routes via Pyrrole Ring Formation with Pre-Existing Boron Moieties

    Indirect routes involve constructing the pyrrole ring from precursors that already contain a boron moiety or incorporate it during the cyclization process.

    Modifications of Classical Pyrrole Syntheses

    Classical pyrrole synthesis methods can be adapted to incorporate boron functionalities.

  • Diels-Alder Cycloaddition : One notable modification involves the reaction of arylnitroso compounds with borylated dienes, leading to N-aryl pyrrole derivatives through a regioselective nitroso Diels-Alder cyclization followed by ring contraction mdpi.comd-nb.info. This strategy effectively integrates a boron moiety into the pyrrole ring construction.
  • Multi-Component Reactions for Pyrrole Ring Construction Incorporating Boron

    Multi-component reactions (MCRs) offer atom-economic and efficient pathways for synthesizing complex molecules, including N-borylated pyrroles.

  • Borylated Diene MCRs : As mentioned above, MCRs involving borylated dienes with arylnitroso compounds exemplify the incorporation of boron during pyrrole ring formation mdpi.comd-nb.info. These reactions assemble the pyrrole core and introduce the N-aryl substituent in a single pot.
  • General MCRs for Boron-Containing Molecules : While specific MCRs directly yielding N-borylated pyrroles beyond the borylated diene approach are less detailed in the initial search results, the broader field of MCRs utilizing borylated building blocks is an active area of research for accessing boron-containing molecules of biological relevance researchgate.net.

  • Stereoselective Synthesis of Chiral N-Borylated Pyrroles

    The creation of chiral N-borylated pyrroles is a key area of research, enabling the synthesis of enantiomerically pure compounds. One notable approach involves the enantioselective borylative dearomatization of pyrroles acs.orgacs.orgresearchgate.net. This method, often employing copper(I) catalysts, facilitates the regio- and enantioselective addition of a borylcopper(I) species to pyrrole derivatives, such as pyrrole-2-carboxylates. The subsequent diastereoselective protonation of the resulting copper(I) enolate yields pyrrolidine-type allylboronates. These chiral products are valuable building blocks for constructing molecules with multiple stereocenters acs.orgresearchgate.net.

    Another strategy involves the use of chiral ligands in metal-catalyzed reactions. For instance, copper-catalyzed asymmetric borylation of α,β-unsaturated carbonyl compounds has been reported, yielding borylated products with high enantioselectivities researchgate.net. Research has also explored the enantioselective synthesis of borylated 1-pyrrolines from γ,δ-unsaturated oxime esters using copper catalysis, achieving good yields and enantioselectivities nih.gov. These methods often rely on chiral phosphoramidite (B1245037) ligands or bis(phosphine) ligands to control the stereochemical outcome researchgate.netnih.gov.

    While direct synthesis of chiral "Pyrrol-1-ylboron" as a singular entity with extensive stereoselective data is less common in the literature, the broader field of chiral N-borylated heterocycles demonstrates the principles. For example, the synthesis of chiral N-heterocyclic allylboronates via dearomatization of pyrroles highlights the potential for creating stereogenic centers adjacent to the N-B bond.

    Data Table: Examples of Stereoselective Synthesis of N-Borylated Pyrroles

    Substrate TypeCatalyst SystemChiral Ligand/AuxiliaryProduct TypeYield (%)Enantioselectivity (ee%)Reference
    Pyrrole-2-carboxylatesCu(I) catalystChiral bis(phosphine)Chiral N-heterocyclic allylboronatesVariableHigh acs.orgresearchgate.net
    γ,δ-Unsaturated Oxime EstersCu catalystChiral phosphoramiditeBorylated 1-pyrrolines26–9674.5–99:1 nih.gov
    N-Boc-pyrroleIr catalyst (for C-H borylation)N/A3-Borylated N-Boc-pyrrole85N/A msu.edu

    Scalability and Sustainable Synthesis Approaches for N-Borylated Pyrroles

    The development of scalable and sustainable synthetic routes for N-borylated pyrroles is crucial for their practical application. Several strategies have emerged to address these needs, focusing on efficiency, atom economy, and reduced environmental impact.

    One significant advancement is the use of N-Boc (tert-butoxycarbonyl) protection to direct C-H borylation to the 3-position of pyrroles, offering regioselectivity that differs from unprotected pyrroles msu.edunih.govnih.gov. This approach is compatible with iridium catalysis and can be scaled up. For instance, the borylation of N-Boc-pyrrole with pinacolborane (HBPin) using an Ir catalyst has been performed on a 100 g scale, yielding the product in 85% yield with 0.5 mol% catalyst loading msu.edu. Furthermore, the Boc group can be removed under thermolysis or other conditions, leaving the boryl group intact, which is advantageous for multi-step syntheses msu.edu.

    Metal-free borylation methods are also gaining traction for their sustainability. For example, BBr₃ has been utilized as a catalyst and reagent for the site-selective C-H borylation of pyrroles, offering a metal-free alternative with broad functional group compatibility researchgate.net.

    Scalability has also been demonstrated through one-pot procedures. The iridium-catalyzed C-H borylation of pyrrole-2-carboxylate esters, followed by Suzuki coupling, allows for the efficient synthesis of 5-aryl-pyrrole-2-carboxylates without the need for N-protection or deprotection steps. This route has been scaled to produce borylated pyrroles on a 10-gram scale with over 99% yield nih.govmdpi.comresearchgate.net.

    Sustainable approaches also include the development of novel catalytic systems. Nickel-catalyzed borylation processes, for example, have been investigated for their safety and scalability, with optimized conditions yielding borylation products in high purity acs.org. Additionally, solvent-free conditions or the use of greener solvents are being explored to minimize waste and improve the environmental profile of these syntheses ulaval.ca.

    Data Table: Scalability and Sustainability in N-Borylated Pyrrole Synthesis

    Method/ApproachKey FeaturesScale AchievedSustainability AspectsReference
    Ir-catalyzed C-H borylation with N-Boc-pyrroleRegioselective 3-borylation, Boc group directs selectivity.100 g scaleRobust, reproducible, potential for one-pot transformations. msu.edu
    Ir-catalyzed borylation of Pyrrole-2-carboxylate followed by Suzuki couplingTwo-step, one-pot process, avoids N-protection.10 g scaleEfficient, good yields, broad functional group tolerance. nih.govmdpi.comresearchgate.net
    Metal-free BBr₃-mediated borylationAvoids transition metals, broad functional group compatibility.Gram scaleGreener chemistry, potentially lower cost. researchgate.net
    Ni-catalyzed Miyaura borylationFocus on safety and scalability.5 g, 30 g scalesOptimized conditions for purity and yield. acs.org
    Solvent-free borylationUses bench-stable precatalysts, no glove box needed.Kilogram scaleReduced solvent waste, operational simplicity. ulaval.ca

    Theoretical and Computational Investigations of this compound and its Derivatives

    The electronic properties and inherent reactivity of N-borylated pyrroles, particularly this compound, are significantly shaped by the direct attachment of a boron atom to the pyrrole nitrogen. Theoretical and computational studies are instrumental in elucidating these effects.

    Quantum chemical calculations, employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide detailed insights into the electronic distribution within this compound. These methods allow for the mapping of electron density, electrostatic potentials, and charge distributions across the molecule. Studies indicate that the electron-deficient nature of boron, often characterized by an incomplete octet and an available p-orbital, leads to a polarization of the N-B bond and influences the electron density within the pyrrole ring. The boron atom typically bears a partial positive charge, while the nitrogen atom carries a partial negative charge, though this distribution is modulated by resonance effects within the pyrrole system.

    Table 1: Illustrative Electronic Property Comparison

    PropertyPyrroleThis compound
    Net Charge on N (%)-0.40-0.20
    Net Charge on B (%)N/A+0.30
    Dipole Moment (Debye)1.83.5
    HOMO Energy (eV)-6.5-7.2
    LUMO Energy (eV)-0.5-1.0

    Note: Values are illustrative and represent general trends observed in computational studies, not specific experimental data.

    Frontier Molecular Orbital (FMO) theory is critical for predicting the reactivity of this compound. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's behavior in chemical reactions. For this compound, the electron-withdrawing influence of the boryl group is expected to lower the energy of the HOMO relative to pyrrole, making it less susceptible to oxidation. The LUMO energy is also influenced, potentially by the involvement of the boron atom's orbitals. The HOMO is typically localized on the pyrrole ring, while the LUMO may involve contributions from the boron atom or the pyrrole's π* system, dictating preferred sites for nucleophilic or electrophilic attack.

    Reaction Mechanisms and Reactivity Profiles of N-Borylated Pyrroles

    The electronic modifications induced by N-borylation translate into distinct reactivity profiles for pyrrole derivatives.

    Table 2: Illustrative Reactivity Comparison

    Reaction TypePyrrole (Typical)This compound (Expected)
    Electrophilic Subst.Highly reactive, C2/C3 substitution (e.g., Vilsmeier-Haack)Moderately reactive, C2/C3 substitution, potentially slower
    Nucleophilic AttackGenerally resistant, unless activatedBoron center Lewis acidic, potential N-B bond cleavage
    Boron Center ReactivityN/ALewis acid, can coordinate with Lewis bases

    N-borylated pyrroles can undergo reactions with nucleophiles at different sites. The boron atom, being a Lewis acidic center, is susceptible to nucleophilic attack. Such attacks can lead to the formation of adducts or, more commonly, result in the cleavage of the N-B bond, a process known as deboronation or transboronation. Nucleophilic attack on the pyrrole ring carbons is also feasible, particularly if the boryl group's electron-withdrawing effect sufficiently polarizes the ring or if other activating substituents are present. The lability of the N-B bond under various nucleophilic conditions is a key aspect of the reactivity of these compounds.

    Radical Reactivity and Single Electron Transfer Processes

    Pyrrole itself is an electron-rich aromatic heterocycle, rendering it susceptible to electrophilic attack and capable of participating in single-electron transfer (SET) processes mdpi.com. The introduction of a boron atom directly bonded to the pyrrole nitrogen (N-borylation) modifies the electronic landscape of the molecule. The boron atom, with its vacant p-orbital, can act as a Lewis acid, potentially withdrawing electron density from the pyrrole ring through the nitrogen atom. This electronic interplay can influence the molecule's redox properties and its propensity for radical or SET reactions.

    While specific studies detailing the radical reactivity or SET processes of this compound are not extensively documented in the provided literature, general principles and related examples offer insight. N-methyl pyrrole, for instance, has demonstrated good reactivity in mechanochemical solid-state SET reactions, indicating that the pyrrole core can effectively participate in such processes rsc.org. Furthermore, pyrroles can be involved in radical reactions, with studies showing the generation and study of pyrrole radicals under specific conditions mdpi.com. The N-B bond in N-borylated compounds can also be a site of interaction, with some boron-nitrogen compounds exhibiting distinct redox activities, including the formation of radical cations nsf.gov. The general understanding of redox potential in chemical species highlights that positive values indicate oxidizing conditions (tendency to accept electrons), while negative values indicate reducing conditions (tendency to donate electrons) palmsens.comjumo.esysi.com. The specific electrochemical behavior of this compound would depend on the precise nature of the boron substituent and its interaction with the pyrrole ring.

    Intramolecular Interactions and Conformational Analysis

    Studies on related N-borylated diarylpyrroles have revealed phenomena such as Twisted Intramolecular Charge Transfer (TICT), where photoexcitation can lead to electron transfer from a donor part of the molecule to an acceptor part, accompanied by a twisting motion around a single bond rsc.orgresearchgate.netrsc.orgresearchgate.net. In these systems, rotation around the N-B bond can play a role in the conformational changes that facilitate TICT, leading to red-shifted fluorescence and large Stokes shifts rsc.orgresearchgate.netrsc.orgiucr.org. The N-B bond length in such compounds can be longer than typical N-B bonds if the nitrogen lone pair is not fully available for donation, suggesting a compromise between aromaticity maintenance and donation to boron iucr.orggrowkudos.com.

    Computational studies, such as Density Functional Theory (DFT) calculations, are frequently employed to elucidate the electronic structure and conformational preferences of molecules, including those with boron and nitrogen heteroatoms mdpi.comresearchgate.netd-nb.infoyoutube.com. For bis(mesityl)(pyrrol-1-yl)borane, X-ray diffraction revealed near-planar bonding geometries at both boron and nitrogen atoms, with a slight deviation from planarity and limited donation from the mesityl groups to boron iucr.org. The N-C bond lengths in such compounds are observed to be longer than in unsubstituted pyrrole, indicating a reduction in the nitrogen lone pair's contribution to the pyrrole's pi system iucr.orggrowkudos.com. While direct conformational analysis for this compound itself is noted as problematic due to unsupported elements/valence in standard computational models rsc.org, the broader class of N-borylated pyrroles exhibits rich intramolecular electronic and structural dynamics.

    Data Tables

    Table 1: this compound Basic Properties

    PropertyValueSource
    Molecular FormulaC₄H₄BN rsc.org
    Molecular Weight76.89 g/mol rsc.org
    CAS Number45376-40-7 rsc.org
    InChIKeyRNLUSZVFBMPWMA-UHFFFAOYSA-N rsc.org

    Conclusion

    The pyrrol-1-ylboron moiety represents a sophisticated and highly valuable structural unit in modern organic chemistry. By integrating the rich chemistry of the pyrrole (B145914) heterocycle with the synthetic power of organoboron compounds, N-borylated pyrroles offer unique advantages. They serve as crucial building blocks and directing groups, enabling precise control over regioselectivity in C-H functionalization reactions and facilitating efficient cross-coupling transformations. As research continues to uncover novel synthetic methodologies and applications, the this compound scaffold is poised to play an increasingly significant role in the construction of complex molecules for pharmaceuticals, materials science, and beyond.

    Compound List:

    Pyrrole

    N-Boc Pyrrole

    N-(Pinacolato)boron Pyrrole (N-Bpin Pyrrole)

    Heme

    Chlorophyll

    Alkaloids

    Pinacolborane (HBpin)

    Bis(pinacolato)diboron (B136004) (B₂(pin)₂)

    Coordination Chemistry of N Borylated Pyrroles As Ligands

    Complexation with Transition Metals: Bonding Modes and Geometric Considerations

    N-borylated pyrroles have emerged as valuable components in the design of ligands for transition metal catalysis. Their ability to engage in various coordination modes, coupled with the tunable electronic properties of the boron substituent, makes them attractive for constructing complexes with specific catalytic activities and structural features.

    A prominent example of N-borylated pyrrole-based ligands are the PBP (bis(pyrrolylphosphino)phenyl) boryl pincer ligands. These tridentate ligands, featuring a central boryl unit flanked by phosphine-donating pyrrolyl arms, have been synthesized and complexed with various transition metals, including cobalt (Co), rhodium (Rh), and iridium (Ir) bohrium.comresearchgate.netmdpi.comnih.govacs.org. The precursor [(d(CH2P(iPr)2)abB)–Bpin] (1) is a versatile starting material for generating these PBP ligands, which then coordinate to metals like Co(I), Rh(I), and Ir(I/III) researchgate.netmdpi.com.

    These PBP ligands can form complexes with general formulas such as [(PBP)M(PMe3)2] and [(PBP)M–PMe3], where M represents the transition metal mdpi.com. The coordination environment around the metal center is often dictated by the number of phosphine (B1218219) ligands and the nature of other ancillary ligands. For instance, iridium complexes can adopt distorted trigonal bipyramidal geometries when five-coordinate, or distorted octahedral geometries when six-coordinate mdpi.com. The boryl moiety within these pincer structures is recognized for its strong σ-donating capabilities and significant trans-influence, impacting the electronic distribution and reactivity of the metal center nih.gov.

    Beyond pincer frameworks, N-borylated pyrroles can also act as simpler ligands. For example, the N-borylated nitrogen heterocycle itself can be involved in catalytic cycles, where the N-B bond can be manipulated or serve as a directing group for C–H functionalization reactions nih.govresearchgate.net.

    Main Group Metal Coordination Complexes Involving Pyrrol-1-ylboron

    While transition metal complexes are widely studied, N-borylated pyrroles and related boron-nitrogen compounds also interact with main group elements. For instance, aluminium (Al) and zinc (Zn) catalysts have been employed in borylation reactions involving N-methylpyrrole, leading to the formation of diborylated products chemrxiv.orgrsc.org. In some cases, these reactions can yield complexes where boron species are coordinated to main group metals, such as the NacNacZn–(μ-H)2–BBN complex, which was structurally characterized by X-ray diffraction chemrxiv.org. These interactions highlight the capacity of boron-nitrogen systems to engage with Lewis acidic main group metal centers. Additionally, supramolecular systems involving boron-nitrogen frustrated Lewis pairs (FLPs) have been explored, where B–N interactions drive self-assembly and charge transfer phenomena, demonstrating a different mode of interaction with main group elements acs.orgthieme-connect.de.

    Supramolecular Assembly and Self-Organization via N-Borylated Pyrrole (B145914) Scaffolds

    The inherent electronic properties and potential for non-covalent interactions make N-borylated pyrrole scaffolds amenable to supramolecular assembly and self-organization. Pyrrole-based structures, in general, are known to participate in hydrogen bonding and π-π stacking interactions, which are fundamental to forming ordered supramolecular architectures ritsumei.ac.jpbeilstein-journals.org. While direct examples of supramolecular assemblies specifically featuring N-borylated pyrrole units are less prevalent in the immediate search results compared to transition metal complexes, the broader field of boron-nitrogen supramolecular chemistry, including FLPs and charge-transfer systems, demonstrates the potential for such organization acs.orgthieme-connect.de. Research into borylated porphyrins also indicates the formation of supramolecular structures with guest accommodation beilstein-journals.org. The ability to functionalize the pyrrole periphery or modify the boron substituent offers avenues for tailoring self-assembly processes.

    Advanced Spectroscopic and Crystallographic Characterization of Metal Complexes

    The structural elucidation and characterization of metal complexes involving N-borylated pyrroles rely on a suite of advanced spectroscopic and crystallographic techniques. These methods provide critical insights into bonding modes, coordination geometries, electronic structures, and dynamic behavior.

    X-ray Diffraction: Single-crystal X-ray diffraction is indispensable for unequivocally determining the three-dimensional structures of metal complexes. It has been instrumental in characterizing the coordination environments of PBP pincer complexes with Ir, Rh, and Co, revealing trigonal bipyramidal and octahedral geometries researchgate.netmdpi.com. It has also confirmed the structures of main group metal-boron adducts, such as the Zn–BBN complex chemrxiv.org. Furthermore, X-ray crystallography has been used to verify regiochemical assignments in catalytic borylation reactions nih.gov and to elucidate the structures of various other metal complexes involving pyrrole-derived ligands researchgate.netscirp.orgacs.org.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly multinuclear and variable-temperature (VT-NMR) NMR, is vital for studying the dynamic processes and structural interconversions in these complexes. VT-NMR has been employed to investigate the coordination chemistry of PBP pincer complexes, allowing for the study of the interconversion between four- and five-coordinate species researchgate.netmdpi.com. Other NMR techniques, such as 1H, 13C, and 11B NMR, are routinely used to confirm the presence and connectivity of the borylated pyrrole ligand and to characterize the electronic environment of the metal center and boron atom chemrxiv.orgnih.govacs.orgechemcom.commdpi.com.

    Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) are crucial for confirming the elemental composition and molecular weight of synthesized complexes. While not explicitly detailed for N-borylated pyrrole complexes in the provided snippets, it is a standard characterization tool in organometallic chemistry mdpi.com.

    Other Spectroscopic Methods:

    UV-Visible (UV-Vis) Spectroscopy: Used to study electronic transitions within the metal complexes, providing information about ligand field effects and charge transfer processes researchgate.netscirp.orgechemcom.commdpi.com.

    Infrared (IR) Spectroscopy: Essential for identifying characteristic vibrational modes of the ligands and metal-ligand bonds, confirming coordination through shifts in key functional group frequencies (e.g., C=N, N–H, B–N) researchgate.netscirp.orgechemcom.commdpi.com.

    Electron Paramagnetic Resonance (EPR) Spectroscopy: Employed to study complexes with unpaired electrons, providing insights into the electronic ground state and magnetic properties thieme-connect.deresearchgate.net.

    Applications in Advanced Organic Synthesis and Catalysis

    N-Borylated Pyrroles as Key Intermediates in Complex Molecule Synthesis

    The ability of the boron moiety to participate in diverse chemical reactions makes N-borylated pyrroles crucial intermediates for synthesizing complex organic molecules.

    Cross-Coupling Reactions (e.g., Suzuki-Miyaura involving boron-containing pyrroles)

    Pyrrole (B145914) boronic esters are highly effective coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This methodology allows for the direct formation of carbon-carbon bonds between aryl or heteroaryl halides and the pyrrole core. For instance, iridium-catalyzed C-H borylation of pyrrole derivatives can directly install a boronic ester group, which then readily undergoes Suzuki-Miyaura coupling with various aryl bromides. This approach bypasses the need for pre-functionalized pyrroles or N-protection/deprotection steps in some cases, offering a streamlined route to C-functionalized pyrroles researchgate.netmdpi.commsu.edu.

    The coupling of pyrrole boronic esters with (hetero)aryl bromides using palladium catalysts, such as Pd(OAc)₂/SPhos or Pd(PPh₃)₄, has been demonstrated to yield substituted pyrrole-2-carboxylates in good to excellent yields mdpi.com. This method is tolerant of a wide range of functional groups on the aryl bromide coupling partner, including those with acidic protons, and can also be applied to heteroaryl bromides, leading to bi-heteroaryl systems like pyrrole-thiophene and pyrrole-pyridine conjugates mdpi.comnih.gov.

    Table 1: Suzuki-Miyaura Coupling of N-Borylated Pyrrole Derivatives

    Coupling Partner (Pyrrole Derivative)Coupling Partner (Aryl Bromide/Boronic Acid)Catalyst SystemConditionsYield (%)Citation
    Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate4-BromotoluenePd(OAc)₂/SPhosN/A81 mdpi.com
    Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate4-BromobenzaldehydePd(OAc)₂/SPhosN/A93 mdpi.com
    SEM-protected 4-bromopyrrolePhenylboronic acidPd(PPh₃)₄ (0.1 equiv.)Dioxane/H₂O (4:1), 90°C, 10h61 nih.gov
    2,5-DiborylpyrroleBrominated terpyrrole derivativePd-catalyzedN/A24 rsc.org

    Annulation and Cycloaddition Reactions (e.g., formal [2+2+1] synthesis)

    Pyrrole derivatives are known to participate in various annulation and cycloaddition reactions, forming complex heterocyclic frameworks. While direct examples of pyrrol-1-ylboron participating in a formal [2+2+1] synthesis are not explicitly detailed in the provided literature, related pyrrole structures are employed in such transformations. For instance, fused 1H-pyrrole-2,3-diones have been shown to undergo formal [4+1] annulation reactions with diazooxindoles, leading to spiro[dihydrofuran-2,3'-oxindoles] beilstein-journals.org. Furthermore, pyrrole units can be involved in [4+2] cycloadditions, as seen with dearomatized 5-hydroxypyrroles reacting with in situ generated aza-1,3-dienes researchgate.net. The synthesis of polysubstituted pyrroles has also been achieved through sequences involving formal [4+1] cycloaddition, E1cb elimination, and aromatization, utilizing sulfur ylides and α,β-unsaturated imines acs.orgacs.org. These reactions highlight the potential for N-borylated pyrroles to serve as versatile substrates or intermediates in the construction of complex cyclic systems.

    Domino and Cascade Transformations (e.g., oxidative cyclization)

    Domino and cascade reactions, which involve a sequence of transformations occurring in a single pot, are highly efficient for building molecular complexity. N-borylated pyrroles can be integrated into such processes. For example, oxidative cyclization reactions are employed in the synthesis of related pyrrole structures researchgate.net. Palladium-catalyzed cascade reactions have been developed for the synthesis of spirocyclobutenes and spiro[4.4]nonenes via oxidative carbocyclization and carbonylation acs.org. Additionally, cascade cyclization reactions of nucleophile-tethered vinylidene cyclopropanes (VDCPs) catalyzed by gold(I) have yielded heterocyclic compounds rsc.org. Copper-catalyzed enantioselective synthesis of borylated 1-pyrrolines from γ,δ-unsaturated oxime esters represents a cascade process that yields valuable borylated heterocycles researchgate.netresearchgate.net. These examples underscore the utility of N-borylated pyrroles and related structures in multi-step, one-pot synthetic strategies.

    Catalytic Roles of N-Borylated Pyrrole-Based Systems

    While N-borylated pyrroles are primarily recognized as synthetic intermediates, their structural motifs can also be relevant in catalytic applications, either as ligands or as components in organocatalytic systems.

    Metal-Catalyzed Transformations Utilizing N-Borylated Pyrrole Ligands (e.g., copper-catalyzed pyrrole synthesis)

    Pyrrole derivatives, such as dihydrazonopyrroles, can function as ligands in transition metal catalysis, influencing the activity and selectivity of various transformations goettingen-research-online.de. While direct examples of this compound itself acting as a ligand are not extensively detailed, the broader class of pyrrole-containing structures has been explored in this capacity. For instance, copper catalysis is employed in the enantioselective synthesis of borylated 1-pyrrolines researchgate.netresearchgate.net. Furthermore, metal-catalyzed C-H borylation reactions, a key method for introducing boron functionalities, often employ transition metals like iridium and utilize specific ligand systems to control reactivity and regioselectivity researchgate.netrsc.orgchemrxiv.orgulaval.ca.

    Developments in Materials Science Utilizing N Borylated Pyrroles

    Design and Synthesis of Photoactive Materials

    The N-borylated pyrrole (B145914) motif is a cornerstone in the design of modern photoactive materials. The ability to fine-tune absorption and emission properties through synthetic modification makes these compounds ideal candidates for applications requiring precise control over light interaction.

    Among the most prominent classes of fluorophores derived from N-borylated pyrroles are the borondipyrromethene (BODIPY) dyes. mdpi.com These compounds are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. The synthesis of the BODIPY core typically involves the condensation of pyrrole derivatives with an aldehyde or acyl chloride, followed by complexation with a boron source, commonly boron trifluoride diethyl etherate (BF₃·OEt₂). researchgate.netfrontiersin.org

    A general synthetic strategy allows for the creation of novel BODIPY fluorophores by first preparing pyrroles with specific substituents, such as polycondensed aromatic groups, and then assembling the BODIPY core. nih.gov This modularity permits extensive tuning of the dye's photophysical properties. For instance, attaching different functional groups to the pyrrole rings or the boron atom can shift the emission wavelengths across the visible and near-infrared spectrum. frontiersin.orgrsc.org

    Beyond the classic BODIPY structure, other organoboron fluorophores incorporating pyrrole motifs have been developed. For example, 2-(N-arylimino)pyrrolyl chelates of diphenylboron are highly emissive complexes whose properties are strongly dependent on the substituents on the N-arylimino moiety. nih.gov Compounds with electron-withdrawing groups tend to exhibit more intense, higher-energy (blue) fluorescence, while those with electron-donating groups show a red-shift in emission at the cost of lower quantum yields. nih.gov

    Photophysical Properties of Selected N-Borylated Pyrrole Fluorophores
    Compound ClassExample Substituent (Ar group)Absorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (Φf)Solvent
    BODIPY Derivativemeso-phenyl~500~530>0.80Various
    2-(N-arylimino)pyrrolyl boron chelate4-CN-C₆H₄Not specifiedBlue region0.71THF
    2-(N-arylimino)pyrrolyl boron chelate4-OMe-C₆H₄Not specifiedRed-shifted0.13THF
    2-(N-arylimino)pyrrolyl boron chelateC₆F₅Not specifiedViolet region (410-465 nm)0.20THF

    The tunable emissive properties of N-borylated pyrroles make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). A significant development in this area is the creation of N-borylated emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). acs.org TADF emitters with a direct B–N linkage between an acridine donor and a boryl acceptor have been synthesized, simplifying the molecular architecture. acs.orgnih.gov These materials show a spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), a key characteristic for efficient TADF. OLEDs fabricated with these emitters have demonstrated high performance, with one green-emitting device achieving a maximum external quantum efficiency of 19.1%, a luminance efficiency of 60.9 cd/A, and a power efficiency of 43.6 lm/W. acs.orgnih.gov Similarly, OLEDs using 2-(N-arylimino)pyrrolyl boron chelates have reached luminances of approximately 3000 cd/m². nih.gov

    In the realm of fluorescent sensing, the sensitivity of the emission properties of N-borylated pyrroles to their local environment is exploited. These fluorophores can be designed to change their fluorescence in response to various stimuli, such as viscosity or the presence of specific analytes. frontiersin.org This principle forms the basis for their use in advanced chemical sensors, which will be discussed further in section 6.3.

    N-Borylated Pyrrole-Based Polymers and Conjugated Systems: Synthesis and Optoelectronic Properties

    Integrating N-borylated pyrrole units into polymers and extended π-conjugated systems is a powerful strategy for developing materials with tailored optoelectronic properties. The incorporation of boron enhances the chemical diversity and modulates the electronic structure of these materials. researchgate.net The vacant p-orbital of the boron atom imparts a high electron affinity, making these systems useful as n-type semiconductors or electron transporters in organic electronics. researchgate.netnih.gov

    Synthesis of these conjugated materials can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions. nih.gov For example, palladium-catalyzed Sonogashira coupling has been used to polymerize diiodinated aza-BODIPY derivatives with diethynyl carbazole units, creating donor-acceptor polymers. frontiersin.org The properties of these BN-embedded polycyclic aromatic hydrocarbons can be finely tuned by altering the size and shape of the conjugated backbone. acs.org

    The optoelectronic properties of these polymers are directly influenced by the borylation. The B←N coordination bond can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO). Mixing conjugated molecules containing nitrogen atoms with a Lewis acidic boride like B(C₆F₅)₃ can lead to a significant red-shift in the absorption band and a decrease in the optical bandgap. frontiersin.orgnih.gov This tunability is crucial for applications in organic photovoltaics and other optoelectronic devices where matching energy levels is key to performance. nih.gov

    Advanced Sensors and Probes Based on N-Borylated Pyrrole Frameworks (e.g., ratiometric fluorescent sensors for metal ions)

    N-borylated pyrrole frameworks, particularly BODIPY dyes, serve as excellent platforms for the construction of advanced chemical sensors. A key application is the development of ratiometric fluorescent sensors for the detection of metal ions. nih.govnih.gov Ratiometric sensing, which measures the ratio of fluorescence intensity at two different wavelengths, offers built-in self-calibration, making it more reliable than simple intensity-based measurements.

    The design of these sensors typically involves attaching a metal ion chelator, such as di(2-picolyl)amine, to the BODIPY core. rsc.org When the sensor binds to a target metal ion (e.g., Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺), the coordination event perturbs the electronic structure of the fluorophore. This perturbation leads to a detectable change in its photophysical properties, often a significant bathochromic (red) shift in both the absorption and fluorescence spectra. rsc.org

    For example, a BODIPY-based probe with a di(2-picolyl)amine chelator forms 1:1 complexes with various transition and heavy metal ions, resulting in large spectral shifts and, in most cases, an amplification of the fluorescence signal. rsc.org The specificity and sensitivity of the sensor can be tuned by modifying the chelating unit and the fluorophore core. nih.gov This approach has been successfully used to create multicolor and ratiometric sensing platforms capable of detecting and differentiating multiple metal ions in a single sample. nih.gov These probes have also proven effective for imaging metal ions within living cells. researchgate.net

    Performance of N-Borylated Pyrrole-Based Ratiometric Metal Ion Sensors
    Sensor TypeTarget IonSensing MechanismDissociation Constant (Kd)Observed Change
    BODIPY with di(2-picolyl)amineHg²⁺Complexation4 µMLarge bathochromic shift in absorption/fluorescence
    BODIPY with di(2-picolyl)amineZn²⁺Complexation48 µMLarge bathochromic shift in absorption/fluorescence
    Xanthene fluorophore with 1,9-bis(2′-pyridyl)-2,5,8-triazanonaneZn(II), Cu(II), Cd(II), Ag(I), Hg(II)Arene–metal-ion contactNot specifiedRatiometric emission red-shifts

    Future Perspectives and Emerging Research Avenues

    Bridging Theory and Experiment: Predictive Modeling and Rational Design for Novel N-Borylated Pyrroles

    The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial in the development of new N-borylated pyrroles with tailored properties. Predictive modeling, particularly through Density Functional Theory (DFT), allows for the in-silico design of novel Pyrrol-1-ylboron derivatives with desired electronic and steric characteristics. researchgate.netrsc.orgmdpi.commdpi.comresearchgate.net

    Computational approaches are being employed to:

    Predict Reactivity: DFT calculations can elucidate the electronic structure and reactivity of N-borylated pyrroles, predicting sites of electrophilic or nucleophilic attack and guiding the design of new reactions. researchgate.netmdpi.com

    Design Functional Materials: By modeling the electronic properties of various substituted this compound compounds, researchers can rationally design molecules with specific optoelectronic properties for applications in organic electronics. researchgate.netnih.govfapesp.br Computational screening has shown that stable pyrrole-containing materials can be synthesized without compromising their inherent electron-donating properties. researchgate.netnih.gov

    Elucidate Reaction Mechanisms: Theoretical calculations are instrumental in understanding the mechanistic pathways of reactions involving N-borylated pyrroles, aiding in the optimization of reaction conditions and the development of more efficient synthetic routes. researchgate.net

    This predictive power allows for a more targeted and efficient approach to synthesis, reducing the trial-and-error often associated with the discovery of new molecules and materials.

    Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

    The synthesis of N-borylated pyrrole (B145914) libraries for screening and materials development is being revolutionized by the adoption of flow chemistry and automated synthesis platforms. syrris.comnih.govchemrxiv.orgresearchgate.netmdpi.com These technologies offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and higher throughput. syrris.comnih.govnih.gov

    Key advancements in this area include:

    Continuous Flow Synthesis: The development of continuous flow reactors for the synthesis of pyrrole derivatives allows for rapid and scalable production. syrris.com This is particularly advantageous for reactions that are difficult to control in batch or require hazardous reagents.

    High-Throughput Screening: Automated platforms enable the rapid synthesis and screening of large libraries of N-borylated pyrroles. nih.govnih.gov This is invaluable for discovering new compounds with specific biological activities or material properties.

    Miniaturization and Automation: The use of microreactors and robotic systems allows for the synthesis of compounds on a nanoscale, reducing waste and cost while accelerating the discovery process. nih.govnih.gov

    The integration of these technologies will undoubtedly accelerate the discovery and optimization of novel N-borylated pyrroles for a wide range of applications.

    Exploration of Unprecedented Reactivity and Transformations Involving the N-B Bond

    The N-B bond in this compound is not merely a passive linkage but a functional group with the potential for unique and underexplored reactivity. Future research will likely focus on activating and functionalizing this bond to develop novel synthetic transformations.

    Emerging areas of interest include:

    Catalysis: The Lewis acidic nature of the boron atom can be exploited for catalytic applications, where the N-borylated pyrrole acts as a catalyst or a ligand for a metal catalyst.

    Novel Cyclization Reactions: The N-B bond can influence the regioselectivity and stereoselectivity of cyclization reactions, leading to the synthesis of complex heterocyclic scaffolds. nih.govresearchgate.net

    Bond Activation: Research into the activation of the N-B bond could lead to new methods for the introduction of nitrogen or boron moieties into organic molecules, expanding the synthetic utility of these compounds.

    By viewing the N-B bond as a reactive handle, chemists can unlock a wealth of new chemical transformations and synthetic strategies.

    Interdisciplinary Research of N-Borylated Pyrroles in Advanced Chemical Technologies

    The unique electronic and structural features of N-borylated pyrroles make them attractive candidates for a variety of advanced chemical technologies. Interdisciplinary research is crucial for translating the fundamental properties of these compounds into practical applications.

    Promising areas for future investigation include:

    Materials Science: The tunable electronic properties of this compound derivatives make them promising building blocks for organic semiconducting materials in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnih.govdigitellinc.comrsc.org

    Chemical Sensing: The interaction of the boron center with anions or other analytes can be exploited for the development of novel chemical sensors. Derivatives of 4-(pyrrol-1-yl)pyridine have already shown promise as effective sensors for nitrite ions. nih.gov

    Fluorescent Probes: The incorporation of N-borylated pyrroles into larger π-conjugated systems can lead to the development of fluorescent probes for bioimaging and other applications. Pyrrolopyrrole aza boron dipyrromethene derivatives have been designed for two-photon fluorescent imaging. researchgate.net

    The continued exploration of N-borylated pyrroles at the interface of chemistry, materials science, and biology is expected to yield a new generation of advanced materials and technologies.

    Q & A

    Basic Research Questions

    Q. How is Pyrrol-1-ylboron synthesized and characterized in academic research?

    • Methodology : Synthesis typically involves boron trifluoride-mediated reactions with pyrrole derivatives under inert conditions. Characterization relies on multinuclear NMR (¹¹B, ¹H, ¹³C), X-ray crystallography for structural confirmation, and elemental analysis. Ensure reproducibility by documenting solvent purity, reaction temperatures, and stoichiometric ratios in detail .

    Q. What spectroscopic techniques are essential for analyzing this compound?

    • Methodology : Prioritize ¹¹B NMR to confirm boron coordination and assess electronic environment. Pair with IR spectroscopy to identify B-N stretching vibrations (≈1,350 cm⁻¹). For dynamic behavior in solution, variable-temperature NMR or DOSY experiments are recommended .

    Q. How to design a reproducible synthesis protocol for this compound?

    • Methodology : Standardize reaction parameters (e.g., anhydrous solvents, controlled atmosphere) and validate purity via HPLC or GC-MS. Publish full experimental details, including workup procedures and yields, to enable replication. Cross-reference with established protocols for analogous boron-pyrrole systems .

    Q. What safety protocols are critical for handling this compound in laboratory settings?

    • Methodology : Use gloveboxes or Schlenk lines to prevent moisture/oxygen exposure. Employ PPE (nitrile gloves, lab coats) and conduct risk assessments for pyrophoric byproducts. Document waste disposal procedures in compliance with institutional guidelines .

    Advanced Research Questions

    Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

    • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Validate predictions with kinetic studies (e.g., Eyring plots) and compare with experimental catalytic efficiencies. Use software like Gaussian or ORCA for simulations .

    Q. How to address contradictory data in this compound’s catalytic efficiency across studies?

    • Methodology : Conduct meta-analyses of published datasets, focusing on variables like solvent polarity, catalyst loading, and substrate scope. Use statistical tools (ANOVA, t-tests) to identify outliers. Replicate conflicting experiments under controlled conditions to isolate confounding factors .

    Q. What strategies optimize this compound’s stability under varying conditions?

    • Methodology : Design accelerated stability tests (e.g., thermal stress at 40–60°C, humidity chambers) and monitor degradation via LC-MS. Explore steric shielding by modifying pyrrole substituents (e.g., 2,5-dimethyl groups) to enhance air/moisture resistance .

    Q. How to investigate the electronic effects of substituents on this compound’s reactivity?

    • Methodology : Synthesize derivatives with electron-donating/withdrawing groups (e.g., -OMe, -NO₂) and analyze Hammett correlations using kinetic data. Pair with cyclic voltammetry to measure oxidation potentials and correlate with reaction outcomes .

    Methodological Frameworks

    • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor. For mechanistic studies, adopt the PICO framework (Population: reaction system; Intervention: catalytic conditions; Comparison: control reactions; Outcome: yield/selectivity) .
    • Data Validation : Use triplicate experiments with error margins <5%. Archive raw data (spectra, chromatograms) in repositories like Zenodo for transparency .

    Tables for Key Data

    Property Technique Typical Values
    Boron Coordination¹¹B NMRδ ≈ 25–35 ppm (tetrahedral)
    B-N Bond LengthX-ray Diffraction1.40–1.45 Å
    Thermal StabilityTGA/DSCDecomposition >150°C

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.